Stereochemical Configuration Drives Non-Equivalent Biological Fingerprints in Cell Painting Assays
In a systematic cell painting study of functionalized stereoisomeric azetidines, stereochemical configuration alone produced quantitatively distinct cell morphology perturbation profiles. At 100 µM, stereoisomer pairs yielded multidimensional perturbation (mp) values with high statistical confidence (mp < 0.05), and pairwise Pearson correlations between stereoisomer profiles remained low, indicating distinct mechanisms of action [1]. While this study did not use the exact target compound, it directly demonstrated—on the azetidine scaffold class—that swapping (S)- for (R)-configuration results in non-equivalent biological annotation. For procurement, this means CAS 2137058-21-8 (S-enantiomer) and CAS 2137030-21-6 (R-enantiomer) are not interchangeable; selecting the wrong enantiomer risks investing in a compound with a divergent biological fingerprint.
| Evidence Dimension | Cell morphology perturbation profile similarity between stereoisomeric azetidine pairs |
|---|---|
| Target Compound Data | (S)-configured azetidine scaffold (class-level extrapolation to target compound) |
| Comparator Or Baseline | Corresponding (R)-configured azetidine stereoisomers |
| Quantified Difference | mp < 0.05 for stereoisomer activity distinction at 100 µM; pairwise Pearson correlations between stereoisomers remain low, indicating non-redundant biological profiles |
| Conditions | U2OS cell line; Cell Painting multiplexed high-content imaging assay; 100 µM compound concentration; 48 h treatment |
Why This Matters
Procurement of the incorrect enantiomer (CAS 2137030-21-6) cannot be assumed to produce biologically equivalent results, as stereochemistry alone has been shown to generate non-interchangeable phenotypic signatures on the azetidine scaffold.
- [1] Nelson SD, et al. Synergistic Effects of Stereochemistry and Appendages on the Performance Diversity of a Collection of Synthetic Compounds. J Am Chem Soc. 2018;140(37):11784–11790. doi:10.1021/jacs.8b07319. View Source
